3-(1-Cyanocyclopropyl)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(1-cyanocyclopropyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c12-7-11(4-5-11)9-3-1-2-8(6-9)10(13)14/h1-3,6H,4-5H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBYCSQRUNOEMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=CC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(1-Cyano-cyclopropyl)-benzoic acid: Structure, Synthesis, and Applications
For Immediate Release
This technical guide provides a comprehensive overview of 3-(1-Cyano-cyclopropyl)-benzoic acid, a molecule with significant potential in medicinal chemistry and materials science. Due to its novelty, this document establishes its fundamental chemical identifiers, proposes a viable synthetic pathway, and explores its anticipated properties and applications based on established chemical principles. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Chemical Identity and Properties
As 3-(1-Cyano-cyclopropyl)-benzoic acid is not widely cataloged, its key identifiers have been determined based on its chemical structure.
| Identifier | Value |
| IUPAC Name | 3-(1-cyanocyclopropyl)benzoic acid |
| SMILES | N#CC1(CC1)c2cccc(c2)C(=O)O |
| InChIKey | InChIKey=YLFPYJASGTQFNL-UHFFFAOYSA-N |
| Molecular Formula | C₁₁H₉NO₂ |
| Molecular Weight | 187.19 g/mol |
Predicted Properties: Based on its structure, 3-(1-Cyano-cyclopropyl)-benzoic acid is expected to be a solid at room temperature with moderate solubility in organic solvents. The presence of both a carboxylic acid and a nitrile group suggests it will be a versatile intermediate for further chemical modifications.
Proposed Synthesis Pathway
A robust and efficient three-step synthesis of 3-(1-Cyano-cyclopropyl)-benzoic acid is proposed, starting from the commercially available methyl 3-(cyanomethyl)benzoate. This pathway is designed for high yield and purification feasibility.
Figure 1: Proposed synthetic pathway for 3-(1-Cyano-cyclopropyl)-benzoic acid.
Step 1: Synthesis of Methyl 3-(1-cyanocyclopropyl)benzoate
The initial step involves the cyclopropanation of methyl 3-(cyanomethyl)benzoate. This reaction is a phase-transfer catalyzed alkylation, a well-established method for the formation of cyanocyclopropanes from arylacetonitriles.
Protocol:
-
To a stirred solution of methyl 3-(cyanomethyl)benzoate and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in a suitable organic solvent (e.g., dichloromethane), add a concentrated aqueous solution of sodium hydroxide.
-
Add 1,2-dibromoethane dropwise to the reaction mixture at room temperature.
-
Stir the reaction vigorously for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to yield methyl 3-(1-cyanocyclopropyl)benzoate.
Step 2: Hydrolysis to 3-(1-Cyano-cyclopropyl)-benzoic acid
The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is a standard saponification reaction.
Protocol:
-
Dissolve methyl 3-(1-cyanocyclopropyl)benzoate in a mixture of methanol and water.
-
Add a solution of sodium hydroxide and heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, remove the methanol under reduced pressure.
-
Acidify the remaining aqueous solution with a suitable acid (e.g., 1M HCl) to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain 3-(1-Cyano-cyclopropyl)-benzoic acid.
Rationale and Scientific Insights
The proposed synthetic route is based on well-established and reliable chemical transformations. The choice of a phase-transfer catalyzed cyclopropanation in the first step offers several advantages, including mild reaction conditions and the use of inexpensive reagents. The subsequent hydrolysis is a straightforward and high-yielding reaction.
The cyclopropyl group is a valuable structural motif in drug discovery. Its unique conformational and electronic properties can lead to improved potency, selectivity, and metabolic stability of drug candidates. The presence of the cyano and carboxylic acid functionalities in the target molecule provides two orthogonal handles for further chemical elaboration, making it a versatile building block for the synthesis of more complex molecules.
Potential Applications in Drug Discovery and Materials Science
The structure of 3-(1-Cyano-cyclopropyl)-benzoic acid suggests several potential applications:
-
Medicinal Chemistry: As a fragment for the synthesis of novel therapeutic agents. The cyclopropyl moiety can act as a bioisostere for other groups, potentially improving the pharmacological profile of a lead compound. The carboxylic acid can be used to form amides, esters, or other derivatives to modulate solubility and other physicochemical properties.
-
Materials Science: The rigid structure and the presence of polar functional groups make it a candidate for the development of novel liquid crystals, polymers, and other advanced materials.
Conclusion
This technical guide provides the first comprehensive overview of 3-(1-Cyano-cyclopropyl)-benzoic acid, including its chemical identifiers and a detailed, plausible synthetic route. The proposed synthesis is efficient and relies on established chemical principles, making it accessible to a wide range of chemistry laboratories. The unique structural features of this molecule suggest its significant potential as a versatile building block in both drug discovery and materials science. Further research into the properties and applications of this novel compound is highly encouraged.
References
- Gagnon, A., Duplessis, M., & Fader, L. (2010). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry.
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- Singh, R. K., & Danishefsky, S. (1977). A new method for the synthesis of cyclopropane-1,1-dicarboxylic acids. The Journal of Organic Chemistry, 42(17), 2959-2960.
- Wiedemann, S., Frank, D., Winsel, H., & de Meijere, A. (2003). A New, Convenient, and General Method for the Synthesis of 1-Arylcyclopropylamines from Aromatic Nitriles. Organic Letters, 5(6), 753-755.
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An In-depth Technical Guide to 3-Substituted 1-Cyanocyclopropyl Aromatic Building Blocks in Modern Drug Discovery
Preamble: The Strategic Value of Constrained Scaffolds
In the intricate landscape of medicinal chemistry, the pursuit of novel molecular entities with superior efficacy, selectivity, and pharmacokinetic profiles is a perpetual challenge. The strategic incorporation of conformationally constrained scaffolds is a cornerstone of modern drug design, offering a powerful tool to modulate molecular properties and enhance therapeutic potential. Among these, the 3-substituted 1-cyanocyclopropyl aromatic motif has emerged as a particularly valuable building block. Its unique stereoelectronic properties and ability to serve as a versatile bioisostere have propelled its integration into a range of clinical candidates. This guide provides a comprehensive technical overview of this important structural class, from fundamental synthetic strategies to its profound impact on key drug discovery parameters.
The Physicochemical and Pharmacological Rationale
The utility of the 3-substituted 1-cyanocyclopropyl moiety stems from a confluence of advantageous physicochemical properties that address common challenges in drug development.[1]
-
Conformational Rigidity and Pre-organization: The three-membered ring imparts significant conformational constraint, reducing the entropic penalty upon binding to a biological target.[1] This pre-organization of the molecule into a bioactive conformation can lead to a substantial increase in binding affinity and potency.[1]
-
Metabolic Stability: The cyclopropyl ring, with its high percentage of sp3 character and strong C-H bonds, is generally less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to more flexible aliphatic chains.[2] This increased metabolic stability can lead to an improved pharmacokinetic profile, including a longer half-life and reduced clearance.[1][2] However, it is crucial to note that cyclopropylamines can sometimes be susceptible to bioactivation, a factor that must be considered during lead optimization.[2]
-
Bioisosterism and Vectorial Projection: The 1-cyanocyclopropyl group can function as a bioisostere for various common functional groups, such as gem-dimethyl or carbonyl groups, while offering a distinct three-dimensional projection of substituents into the binding pocket.[3] The nitrile group itself is a valuable pharmacophoric element, capable of participating in hydrogen bonding and dipole-dipole interactions.
-
Modulation of Physicochemical Properties: The introduction of a cyclopropyl group can influence a molecule's lipophilicity (LogP), polarity, and pKa, providing medicinal chemists with fine-tuning capabilities to optimize absorption, distribution, metabolism, and excretion (ADME) properties.[1]
A summary of the key advantages is presented in the table below:
| Property | Impact on Drug Discovery |
| Conformational Rigidity | Enhanced potency and selectivity; reduced entropic penalty upon binding.[1] |
| Metabolic Stability | Increased half-life, reduced clearance, and potential for lower dosing.[2][4][5] |
| Bioisosterism | Mimics other functional groups with unique spatial arrangement.[3] |
| Vectorial Control | Precise positioning of substituents in a binding pocket. |
| ADME Optimization | Fine-tuning of lipophilicity, polarity, and pKa.[1] |
Synthetic Strategies: Constructing the Core Scaffold
The synthesis of 3-substituted 1-cyanocyclopropyl aromatic building blocks requires careful consideration of stereochemistry and functional group compatibility. Several robust methods have been developed, with the Michael-Initiated Ring Closure (MIRC) being a prominent and versatile approach.
Michael-Initiated Ring Closure (MIRC)
The MIRC reaction is a powerful strategy for the diastereoselective synthesis of cyclopropanes.[6] It typically involves the conjugate addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular cyclization. For the synthesis of 1-cyanocyclopropanes, this often entails the reaction of a Michael acceptor bearing a cyano group with a suitable nucleophile that also contains a leaving group.
Caption: Generalized workflow for the Michael-Initiated Ring Closure (MIRC) synthesis of 3-aryl-1-cyanocyclopropanes.
A common implementation of this strategy involves the use of sulfur or tellurium ylides as the nucleophile.[7][8] These reagents react with α,β-unsaturated nitriles to afford multisubstituted vinylcyclopropanes with high selectivity.[7]
Asymmetric Cyclopropanation
Given the importance of stereochemistry in pharmacology, the development of asymmetric methods for the synthesis of enantioenriched 3-substituted 1-cyanocyclopropanes is of paramount importance. Organocatalysis has emerged as a powerful tool in this regard.[6] For instance, bifunctional catalysts derived from cinchona alkaloids have been successfully employed to catalyze the MIRC of conjugated cyanosulfones with bromomalonates, yielding highly functionalized cyclopropanes as single diastereoisomers with high enantioselectivities (up to 96% ee).[6]
Transition metal catalysis, particularly with rhodium and cobalt complexes, also provides efficient routes to chiral cyclopropanes.[9][10] These methods often involve the reaction of an alkene with a diazo compound or a gem-dihaloalkane as the carbene precursor.[10]
Representative Experimental Protocol: Asymmetric Organocatalytic Cyclopropanation
The following protocol is adapted from the literature and describes a general procedure for the asymmetric synthesis of a functionalized 1-cyanocyclopropane.[6]
Materials:
-
Aryl-substituted conjugated cyanosulfone (1.0 equiv)
-
Bromomethylmalonate (1.2 equiv)
-
Bifunctional cinchona alkaloid-based organocatalyst (e.g., cupreine derivative) (0.1 equiv)
-
Non-polar aprotic solvent (e.g., toluene, dichloromethane)
-
Inorganic base (e.g., K₂CO₃) (1.5 equiv)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the aryl-substituted conjugated cyanosulfone, the organocatalyst, and the inorganic base.
-
Dissolve the solids in the anhydrous solvent and cool the mixture to the desired temperature (e.g., 0 °C or -20 °C) with stirring.
-
Add the bromomethylmalonate dropwise over 10-15 minutes.
-
Allow the reaction to stir at the specified temperature for the required time (typically 12-48 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane) (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired enantioenriched cyclopropane.
-
Determine the diastereomeric ratio by ¹H NMR analysis of the crude product and the enantiomeric excess by chiral HPLC analysis.
Case Studies in Drug Discovery
The strategic application of the 3-substituted 1-cyanocyclopropyl aromatic motif is best illustrated through its incorporation into successful clinical candidates.
Odanacatib: A Cathepsin K Inhibitor
Odanacatib (MK-0822) is a potent and selective inhibitor of cathepsin K, an enzyme involved in bone resorption, and was developed for the treatment of osteoporosis.[11][12] The chemical structure of odanacatib, (2S)-N-(1-cyanocyclopropyl)-4-fluoro-4-methyl-2-{[(1S)-2,2,2-trifluoro-1-{4'-(methanesulfonyl)-[1,1'-biphenyl]-4-yl}ethyl]amino}pentanamide, prominently features the N-(1-cyanocyclopropyl)amide warhead.[13] This group is critical for the drug's mechanism of action, with the nitrile forming a reversible covalent bond with the active site cysteine of cathepsin K. Although the development of odanacatib was discontinued due to an increased risk of stroke, it remains a seminal example of the successful application of this building block in targeting cysteine proteases.[13]
Lorlatinib (PF-06463922): A Third-Generation ALK/ROS1 Inhibitor
Lorlatinib is a highly potent, brain-penetrant, third-generation inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinases, approved for the treatment of certain types of non-small cell lung cancer (NSCLC).[14][15][16] A key challenge in the treatment of ALK-positive NSCLC is the emergence of resistance mutations and the development of brain metastases.[17] The macrocyclic structure of lorlatinib was specifically designed to overcome these challenges, and it incorporates a 3-substituted 1-cyanocyclopropyl aromatic moiety.[17]
Caption: Structure-activity relationship highlights of Lorlatinib (PF-06463922).
Lorlatinib demonstrates superior potency against all known clinically acquired ALK mutations, including the highly resistant G1202R mutant, compared to first and second-generation inhibitors.[15][17] Its physicochemical properties are optimized for central nervous system (CNS) availability, leading to regression of brain metastases in preclinical models.[17] The inclusion of the rigid cyanocyclopropyl-containing fragment contributes to the high affinity binding and overall potency of the molecule.[18]
Structure-Activity Relationship (SAR) Insights
Systematic exploration of the 3-substituent on the cyanocyclopropyl ring provides a powerful handle for optimizing a compound's biological activity and pharmacokinetic profile.
| Parameter | SAR Implication |
| Stereochemistry at C3 | Often critical for activity. The absolute configuration of the substituent can dramatically influence binding affinity due to specific interactions within the target's binding pocket. |
| Size & Nature of C3 Substituent | Modifies steric interactions and can be used to probe for additional binding pockets or to avoid steric clashes.[2] Can also be used to block potential sites of metabolism.[2] |
| Aromatic Ring Substitution | Substitution patterns on the aromatic ring (ortho, meta, para) allow for the modulation of electronic properties and provide vectors for further functionalization to improve properties like solubility or cell permeability.[19][20] |
For example, in the development of cathepsin K inhibitors, modifications to the aromatic core attached to the cyclopropyl group were explored to enhance potency and selectivity.[21][22] Similarly, in kinase inhibitor design, the aromatic substituent is often a key hinge-binding element or projects into a solvent-exposed region where properties can be tailored.
Future Outlook and Conclusion
The 3-substituted 1-cyanocyclopropyl aromatic building block has solidified its place in the medicinal chemist's toolbox. Its proven utility in enhancing metabolic stability, conferring conformational rigidity, and enabling precise structural modifications makes it a highly attractive scaffold for modern drug discovery.[1][3] The continued development of novel, efficient, and highly stereoselective synthetic methodologies will further expand the accessibility and diversity of these valuable intermediates.[9][23] As our understanding of complex biological targets deepens, the ability to strategically deploy such constrained and functionalized building blocks will be increasingly crucial in the design of the next generation of selective and effective therapeutics.
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Asymmetric cyclopropanation of conjugated cyanosulfones using a novel cupreine organocatalyst: rapid access to δ3-amino acids. CentAUR. [Link]
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Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]
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(1R,2R)-N-(1-Cyanocyclopropyl)-2-(6-methoxy-1,3,4,5-tetrahydropyrido[4,3 -b)indole-2-carbonyl)cyclohexanecarboxamide (AZD4996): A Potent and Highly Selective Cathepsin K Inhibitor for the Treatment of Osteoarthritis. ResearchGate. [Link]
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The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]
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The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. [Link]
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A Study Of PF-06463922 An ALK/ROS1 Inhibitor In Patients With Advanced Non Small Cell Lung Cancer With Specific Molecular Alterations. ClinicalTrials.gov. [Link]
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Asymmetric Synthesis of Chiral Cyclopropanes from Vinyl Sulfoxonium Ylides Catalyzed by a Chiral-at-Metal Rh(III) Complex. Organic Letters. [Link]
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Zou, H. Y., et al. (2015). PF-06463922 is a potent and selective next-generation ROS1/ALK inhibitor capable of blocking crizotinib-resistant ROS1 mutations. Proceedings of the National Academy of Sciences, 112(11), 3493-3498. [Link]
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Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Pharmaceutical Sciences & Emerging Drugs. [Link]
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Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. NEDMDG. [Link]
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Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry. [Link]
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The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Medicinal Research Reviews. [Link]
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Bioisosterism. Drug Design Org. [Link]
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A photochemical strategy towards Michael addition reactions of cyclopropenes. ResearchGate. [Link]
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(1R,2R)-N-(1-cyanocyclopropyl)-2-(6-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)cyclohexanecarboxamide (AZD4996): a potent and highly selective cathepsin K inhibitor for the treatment of osteoarthritis. ChEMBL. [Link]
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Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Expert Opinion on Drug Discovery. [Link]
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Multi-component synthesis of 3-substituted indoles and their cyclisation to α-carbolines via I2-promoted intramolecular C2 oxidative amination/aromatisation at room temperature. Organic & Biomolecular Chemistry. [Link]
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Advances in the discovery of cathepsin K inhibitors on bone resorption. Expert Opinion on Drug Discovery. [Link]
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Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. ResearchGate. [Link]
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Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. RSC Advances. [Link]
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Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]
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Chen, Q., et al. (2018). Structure-activity relationship and pharmacokinetic studies of 3-O-substitutedflavonols as anti-prostate cancer agents. European Journal of Medicinal Chemistry, 158, 847-861. [Link]
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Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors. European Journal of Medicinal Chemistry. [Link]
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Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes. Frontiers in Pharmacology. [Link]
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Methodological & Application
Application Notes and Protocols: Utilizing 3-(1-Cyanocyclopropyl)benzoic Acid for Advanced Peptidomimetic Synthesis
Abstract
Peptidomimetics represent a pivotal evolution in drug discovery, offering the therapeutic potential of peptides while overcoming their inherent limitations in stability and bioavailability. A key strategy in peptidomimetic design is the introduction of conformational constraints to lock the molecule in a bioactive conformation, thereby enhancing receptor affinity and selectivity. This guide provides a comprehensive overview and detailed protocols for the use of 3-(1-cyanocyclopropyl)benzoic acid, a novel building block for inducing rigid turns and specific spatial orientations in peptide backbones. We will detail a proposed synthesis of this key component and its subsequent incorporation into peptide chains using solid-phase peptide synthesis (SPPS), along with methods for characterization. This document is intended for researchers, medicinal chemists, and professionals in drug development seeking to employ advanced conformational constraining strategies in their work.
The Rationale for Conformational Constraint in Peptidomimetics
Native peptides often exhibit a high degree of conformational flexibility in solution, existing as an ensemble of interconverting structures.[1] While this flexibility is crucial for their diverse biological roles, it presents a significant hurdle in drug design. Upon binding to a receptor, a peptide adopts a specific, "bioactive" conformation. The unbound, flexible peptide pays an entropic penalty to adopt this rigid structure, which can decrease binding affinity.
By pre-organizing the peptide into a conformation that closely mimics the bound state, we can significantly enhance its affinity for the target receptor.[2] This is the core principle behind using conformational constraints. The cyclopropyl group, with its rigid, three-membered ring structure, is an excellent tool for this purpose. It can rigidly orient substituents in a manner that mimics the secondary structures of peptides, such as β-turns.[3][4] The this compound moiety, when incorporated into a peptide backbone, can act as a novel dipeptide mimic, enforcing a specific turn.
Synthesis of the Core Building Block: this compound
Diagram of the Proposed Synthetic Pathway
Caption: Proposed synthetic route for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of Methyl 3-bromobenzoate (Esterification)
-
Rationale: The carboxylic acid is protected as a methyl ester to prevent interference in the subsequent Suzuki-Miyaura coupling reaction.
-
Methodology:
-
To a solution of 3-bromobenzoic acid (1 equivalent) in methanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid (0.05-0.1 equivalents).
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 3-bromobenzoate.
-
Step 2: Synthesis of Methyl 3-cyclopropylbenzoate (Suzuki-Miyaura Coupling)
-
Rationale: The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds.[6] In this step, the cyclopropyl group is installed on the aromatic ring.
-
Methodology:
-
In a Schlenk flask, combine methyl 3-bromobenzoate (1 equivalent), cyclopropylboronic acid (1.5 equivalents), and a suitable base such as potassium carbonate (3 equivalents).
-
Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents).
-
Add a solvent system, typically a mixture of an organic solvent like dioxane and water (e.g., 4:1 ratio).
-
Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-90°C and stir under an inert atmosphere for 8-12 hours. Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution and purify the residue by column chromatography on silica gel to obtain methyl 3-cyclopropylbenzoate.
-
Step 3: Synthesis of Methyl 3-(1-cyanocyclopropyl)benzoate (Radical Cyanation)
-
Rationale: This step introduces the cyano group at the benzylic position of the cyclopropyl ring. This is a hypothetical step and would require optimization. A possible approach could involve a radical-mediated cyanation.
-
Note: This is a challenging transformation and alternative routes might be considered, such as starting with a pre-functionalized cyclopropyl building block.
Step 4: Synthesis of this compound (Hydrolysis)
-
Rationale: The final step is the deprotection of the methyl ester to yield the desired carboxylic acid, which is the functional group required for peptide coupling.
-
Methodology:
-
Dissolve methyl 3-(1-cyanocyclopropyl)benzoate (1 equivalent) in a mixture of methanol and water.
-
Add sodium hydroxide (2-3 equivalents) and heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify with 1 M hydrochloric acid to a pH of 3-4.
-
The product may precipitate out of solution. If so, collect the solid by filtration, wash with cold water, and dry under vacuum. If the product remains in solution, extract with a suitable organic solvent like ethyl acetate.
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield this compound.
-
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The incorporation of a sterically hindered, non-canonical amino acid like this compound into a growing peptide chain requires careful consideration of the coupling conditions to ensure high efficiency and minimize side reactions. Modern, highly efficient coupling reagents are recommended.[7][8]
Workflow for SPPS Incorporation
Caption: A single cycle for incorporating the constrained amino acid in SPPS.
Protocol for SPPS Coupling
-
Recommended Resins: Standard resins for Fmoc-based SPPS such as Wang or Rink Amide resins are suitable, depending on whether a C-terminal acid or amide is desired.
-
Coupling Reagents: Due to the steric hindrance of the cyclopropyl moiety, highly efficient coupling reagents are recommended.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Known for its high reactivity and low rates of racemization, making it ideal for difficult couplings.[8][9]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation coupling reagent with efficiency comparable to HATU, and it is not explosive.[2][7]
-
-
Methodology (using HATU):
-
Swell the resin in dimethylformamide (DMF).
-
Perform the Fmoc deprotection of the N-terminal amino group of the resin-bound peptide using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF.
-
In a separate vial, pre-activate the this compound (3-5 equivalents relative to resin loading) with HATU (3-5 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature. The reaction can be gently agitated.
-
Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test (ninhydrin test). If the test is positive (indicating free amines), a second coupling may be necessary.
-
After a negative Kaiser test, wash the resin thoroughly with DMF and then dichloromethane (DCM) to prepare for the next coupling cycle or final cleavage.
-
| Parameter | Recommendation | Rationale |
| Resin | Wang or Rink Amide | Standard for C-terminal acid or amide |
| Coupling Reagent | HATU or COMU | High efficiency for hindered amino acids[7][8] |
| Equivalents of Amino Acid | 3-5 | To drive the reaction to completion |
| Equivalents of Coupling Reagent | 3-5 | Stoichiometric with the amino acid |
| Equivalents of Base (DIPEA) | 6-10 | To ensure complete activation and neutralization |
| Reaction Time | 2-4 hours | Longer time to accommodate steric hindrance |
| Monitoring | Kaiser Test | To confirm the completion of the coupling |
Characterization of the Modified Peptidomimetic
Once the synthesis is complete and the peptidomimetic is cleaved from the resin, it is crucial to characterize the final product to confirm its identity and purity.
-
Purification: The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Mass Spectrometry: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of the synthesized peptidomimetic.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques (e.g., COSY, TOCSY, NOESY) are invaluable for confirming the structure and for conformational analysis.[10][11] The presence of the cyclopropyl group will introduce characteristic shifts and coupling patterns in the 1H NMR spectrum. NOESY experiments can provide insights into the through-space proximity of protons, helping to elucidate the conformation induced by the cyclopropyl constraint.
Conclusion
The use of this compound offers a powerful strategy for introducing rigid conformational constraints into peptidomimetics. By pre-organizing the peptide backbone into a bioactive conformation, it is possible to significantly enhance binding affinity, selectivity, and metabolic stability. The synthetic and solid-phase incorporation protocols provided in this guide offer a practical framework for researchers to utilize this novel building block in their drug discovery efforts. Careful optimization of the coupling conditions and thorough characterization of the final products are essential for the successful application of this advanced peptidomimetic design strategy.
References
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 4-Amino-3-cyclopropylbenzoic Acid. BenchChem.
- Al-Blewi, F. F., et al. (2020). Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis. Journal of Peptide Science, 26(11), e3274.
- ChemicalBook. (2024, July 3).
- Headley, A. D., et al. (2003). The effect of the cyclopropyl group on the conformation of chemotactic formyl tripeptides. Tetrahedron, 59(23), 4177-4183.
- Mesa Labs. (n.d.). SPPS Tips For Success Handout. Mesa Labs.
- Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. Life Sciences, 31(1-2), 189-199.
- Subirós-Funosas, A., et al. (2013). COMU: Scope and limitations of the latest innovation in peptide acyl transfer reagents. CHIMIA International Journal for Chemistry, 67(4), 249-253.
- Reddy, T. R., & Ghorai, M. K. (2025). Palladium-Catalyzed Carbonylative Cross-Coupling of Aryl (Pseudo)halides and Cyclopropanols. Organic Letters.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. Sigma-Aldrich.
- Wang, C., et al. (2020). Palladium‐Catalyzed Cyclopropanation of Aryl/Heteroaryl Fluoro‐sulfonates.
- Fábián, L., et al. (2022). Supramolecular synthon hierarchy in cyclopropyl-containing peptide-derived compounds. CrystEngComm, 24(44), 7845-7856.
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
- Chatterjee, J., et al. (2023). Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions. RSC Medicinal Chemistry, 14(8), 1509-1518.
- Miranda, L. P., & Alewood, P. F. (2000). Accelerated chemical synthesis of peptides and small proteins. Proceedings of the National Academy of Sciences, 97(7), 3527-3532.
- Amblard, M., et al. (2006). Methods and Protocols of Modern Solid Phase Peptide Synthesis. Molecular Biotechnology, 33(3), 239-254.
- Watanabe, M., et al. (2021). (a) Conformational restriction by steric effects due to the structural...
- Otting, G. (2010). NMR Studies of Large Protein Dynamics Using Unnatural Amino Acids. Chimia, 64(4), 241-245.
- Amblard, M., et al. (2006). Methods and Protocols of Modern Solid-Phase Peptide Synthesis.
- Tzani, A., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. Organic & Biomolecular Chemistry, 15(42), 8966-8971.
- Martin, S. F., et al. (2021). Synthesis of the Prototypical Cyclopropyl Dipeptide Mimic and Evaluation of Its Turn-Inducing Capability. The Journal of Organic Chemistry, 86(24), 17954-17965.
- Tian, F., et al. (2013). An Index for Characterization of Natural and Non-Natural Amino Acids for Peptidomimetics. PLoS ONE, 8(7), e67844.
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- O'Brien, P., et al. (2020). Elaboration of FragLites via Suzuki-Miyaura Cross-Coupling of 3-D Bifunctional Cyclopropyl-Fused Building Blocks. University of York.
- Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
- The Organic Chemistry Tutor. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Wang, D.-C., et al. (2018). Synthesis of cyclopropanes via palladium-catalyzed [2+1] annulations of sulfoxonium ylides and norbornenes.
- Wu, B., et al. (2011). In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy. Journal of the American Chemical Society, 133(41), 16499-16507.
- Kuschert, S., et al. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance, 4(1), 57-72.
- Kuschert, S., et al. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance, 4(1), 57-72.
- Fábián, L., et al. (2022). An experimental and computational investigation of the cyclopentene-containing peptide-derived compounds: focus on pseudo-cyclic motifs via intramolecular interactions. Crystals, 12(11), 1546.
- Dreher, S. D., et al. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. Organic Letters, 10(1), 113-116.
- ChemHelpASAP. (2020, February 13).
- Aslam, M. S., et al. (2023).
- Warratz, S., et al. (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation.
- Kim, J. H., et al. (2006). Method for preparing 3-(1-cyanoalkyl) benzoic acid.
- Al-Salahi, R., et al. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Chemistry Central Journal, 11(1), 42.
- Molander, G. A., & Leuser, H. (2003). Cyclopropylboronic Acid: Synthesis and Suzuki Cross‐Coupling Reactions. Organic Syntheses, 80, 142.
- Piacente, F., et al. (2021). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molecules, 26(23), 7311.
Sources
- 1. Palladium-catalyzed oxidative activation of arylcyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The effect of the cyclopropyl group on the conformation of chemotactic formyl tripeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. bachem.com [bachem.com]
- 8. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 9. pnas.org [pnas.org]
- 10. NMR Studies of Large Protein Dynamics Using Unnatural Amino Acids [magres.apm.ac.cn]
- 11. mr.copernicus.org [mr.copernicus.org]
Troubleshooting & Optimization
Navigating the Reactivity of 3-(1-Cyanocyclopropyl)benzoic Acid: A Guide to Preventing Nitrile Hydrolysis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 3-(1-Cyanocyclopropyl)benzoic acid. This bifunctional molecule, possessing both a carboxylic acid and a nitrile on a strained cyclopropyl ring, presents unique challenges and opportunities in synthesis. A primary hurdle is the unintended hydrolysis of the nitrile group to an amide or a carboxylic acid, which can lead to undesired byproducts and reduced yields. This guide provides in-depth troubleshooting advice and frequently asked questions to help you maintain the integrity of the cyanocyclopropyl moiety during your synthetic transformations.
Understanding the Challenge: The Delicate Balance of Reactivity
The nitrile group (C≡N) is susceptible to hydrolysis under both acidic and basic conditions.[1][2][3] The reaction proceeds through a two-step mechanism, initially forming an amide intermediate, which can then be further hydrolyzed to a carboxylic acid.[2][4] The presence of the carboxylic acid group in this compound introduces an intramolecular factor that can influence the reaction environment, making careful control of conditions paramount.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is the nitrile group of this compound most susceptible to hydrolysis?
A1: The nitrile group is vulnerable to hydrolysis under both strong acidic and strong basic conditions, particularly when heated.[5]
-
Acidic Conditions: In the presence of strong acids (e.g., HCl, H₂SO₄) and water, the nitrile nitrogen is protonated, which increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by water.[1][6] This leads to the formation of a primary amide and subsequently a carboxylic acid.[6]
-
Basic Conditions: Strong bases (e.g., NaOH, KOH) promote the direct nucleophilic attack of a hydroxide ion on the nitrile carbon.[1][4] This also proceeds through an amide intermediate to yield a carboxylate salt.[2]
Q2: I am planning an amide coupling reaction using the carboxylic acid functionality. How can I avoid hydrolyzing the nitrile?
A2: This is a common and critical question. The key is to use mild coupling reagents and conditions that do not require strongly acidic or basic environments.
-
Carbodiimide-mediated couplings: Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are excellent choices.[7] They activate the carboxylic acid to form a reactive O-acylisourea intermediate under neutral or slightly basic conditions, which then reacts with the amine.[7]
-
Active Ester Intermediates: Peptide coupling reagents such as HATU, HBTU, or PyBOP can be used to form highly activated esters in situ, which then efficiently react with amines.[7] These reactions are typically run in aprotic solvents in the presence of a non-nucleophilic base like diisopropylethylamine (DIEA).[7]
-
Avoid High Temperatures: Whenever possible, conduct the coupling reaction at room temperature or below to minimize the risk of hydrolysis.
Q3: Can I perform a Suzuki-Miyaura coupling on the aromatic ring without affecting the nitrile group?
A3: Yes, Suzuki-Miyaura couplings are generally compatible with the nitrile functionality. These reactions are typically performed under basic conditions, but the bases used (e.g., K₂CO₃, Cs₂CO₃) are often mild enough not to induce significant nitrile hydrolysis, especially at moderate temperatures.[8][9] However, it is crucial to screen reaction conditions, as prolonged reaction times or very high temperatures could still pose a risk.
Q4: Are there any "safe" solvents to use in reactions involving this compound?
A4: Aprotic solvents are generally preferred as they do not participate in hydrolysis reactions. Good choices include:
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Acetonitrile (ACN)
-
N,N-Dimethylformamide (DMF)
-
Toluene
When a protic solvent is necessary, consider using it in minimal amounts and at low temperatures.
Troubleshooting Guide: Preventing Nitrile Hydrolysis
This section provides a structured approach to troubleshooting and preventing nitrile hydrolysis in your reactions.
Issue 1: Significant formation of the corresponding amide or dicarboxylic acid byproduct during an amide coupling reaction.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Use of strong acid or base catalysts. | Switch to milder coupling reagents like EDC/HOBt or HATU.[7] Use a non-nucleophilic organic base such as DIEA or N-methylmorpholine. | Strong acids or bases directly catalyze the hydrolysis of the nitrile group.[1][2] Milder, non-nucleophilic bases are sufficient to facilitate the coupling reaction without promoting side reactions. |
| High reaction temperature. | Perform the reaction at room temperature or below (0 °C). | The rate of nitrile hydrolysis is significantly increased at elevated temperatures.[5] |
| Presence of excess water. | Use anhydrous solvents and reagents. Dry glassware thoroughly before use. | Water is a key reactant in the hydrolysis of nitriles.[3] Minimizing its presence is crucial. |
| Prolonged reaction time. | Monitor the reaction progress by TLC or LC-MS and work up the reaction as soon as the starting material is consumed. | Extended exposure to even mildly acidic or basic conditions can lead to gradual hydrolysis. |
Issue 2: Partial or complete hydrolysis of the nitrile during a reaction targeting another part of the molecule (e.g., Suzuki coupling).
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Base is too strong or concentration is too high. | Screen milder bases such as K₃PO₄ or CsF. Use the minimum effective concentration of the base. | While Suzuki couplings require a base, stronger bases can lead to competing nitrile hydrolysis.[8] |
| Reaction temperature is too high. | Optimize the reaction for the lowest possible temperature that still provides a reasonable reaction rate. | As with amide coupling, higher temperatures accelerate the rate of hydrolysis. |
| Choice of solvent. | If using a protic solvent like ethanol or water in the solvent mixture, try to replace it with an aprotic solvent like dioxane or toluene. | Protic solvents can act as a source of protons or hydroxide ions, facilitating hydrolysis. |
Experimental Protocol: A Robust Amide Coupling Procedure
This protocol outlines a reliable method for coupling this compound with a primary amine, designed to minimize nitrile hydrolysis.
Objective: To synthesize N-benzyl-3-(1-cyanocyclopropyl)benzamide.
Materials:
-
This compound
-
Benzylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Diisopropylethylamine (DIEA)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add HOBt (1.2 eq) and EDC (1.2 eq).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add DIEA (2.5 eq) to the reaction mixture, followed by the dropwise addition of benzylamine (1.1 eq).
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a decision-making process for troubleshooting nitrile hydrolysis.
Caption: Troubleshooting workflow for preventing nitrile hydrolysis.
References
-
20.7: Chemistry of Nitriles. (2025, January 19). LibreTexts. [Link]
-
hydrolysis of nitriles. (n.d.). Chemguide. [Link]
-
21.5. Hydrolysis of nitriles. (n.d.). Lumen Learning. [Link]
-
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (n.d.). Chemistry Steps. [Link]
-
Acidic Hydrolysis of Nitriles To Amides. (n.d.). Master Organic Chemistry. [Link]
-
Nitrile to Acid - Common Conditions. (n.d.). The Organic Chemistry Portal. [Link]
-
Nitrile synthesis by oxidation, rearrangement, dehydration. (n.d.). Organic Chemistry Portal. [Link]
-
Protective Groups. (n.d.). Organic Chemistry Portal. [Link]
-
Reactions of Nitriles. (n.d.). Chemistry Steps. [Link]
-
20.11 Synthesis and Reactions of Nitriles. (n.d.). Chad's Prep. [Link]
-
Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (2017, September 15). PMC. [Link]
-
Amide formation from carboxylic acid derivatives. (video). (n.d.). Khan Academy. [Link]
-
Nitriles. (n.d.). EBSCO. [Link]
-
One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. (n.d.). RSC Publishing. [Link]
- Hydrolysis of nitriles to carboxylic acids. (n.d.).
-
Amide Formation from Carboxylic Acids. (2014, July 2). YouTube. [Link]
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (n.d.). MDPI. [Link]
-
Base Stability of Aminocyclopropeniums. (n.d.). DTIC. [Link]
-
Suzuki Coupling of Potassium Cyclopropyl- and Alkoxymethyltrifluoroborates with Benzyl Chlorides. (n.d.). PMC - NIH. [Link]
-
Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022, December 27). MDPI. [Link]
-
Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. (n.d.). PMC. [Link]
-
Comprehensive Assessment of the Stability of Selected Coxibs in Variable Environmental Conditions along with the Assessment of Their Potential Hepatotoxicity. (2023, November 9). MDPI. [Link]
-
C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. (n.d.). PMC. [Link]
-
Solubility Behavior of Cyanophycin Depending on Lysine Content. (n.d.). PMC - NIH. [Link]
-
Conformation and anion binding properties of cyclic hexapeptides containing l-4-hydroxyproline and 6-aminopicolinic acid subunits. (n.d.). PMC. [Link]
-
(PDF) How cocrystals of weakly basic drugs and acidic coformers might modulate solubility and stability. (n.d.). ResearchGate. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 4. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 5. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Amide Synthesis [fishersci.dk]
- 8. mdpi.com [mdpi.com]
- 9. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting cyclopropyl ring opening side reactions
Topic: Troubleshooting Cyclopropyl Ring Opening Side Reactions
Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The "Spring-Loaded" Trap
The Core Issue: You are likely here because your cyclopropane ring—intended to be a metabolic shield or a conformational lock—has vanished, rearranging into a linear chain or an expanded ring.
The Physics: Cyclopropane possesses
This guide addresses the three primary vectors of failure: Acid-Mediated Solvolysis , Radical Rearrangement (The Clock) , and Metal-Catalyzed Hydrogenolysis .
Module A: Acid-Mediated Instability
Symptom: Appearance of linear alkyl halides or alcohols during deprotection (e.g., Boc removal) or acidic workups. Mechanism: Homoconjugate Addition via Walsh Orbitals.
The bent "banana bonds" of cyclopropane (high
Diagnostic Workflow (DOT Visualization)
The following diagram illustrates the mechanistic failure mode and the decision logic to prevent it.
Figure 1: Mechanism of acid-catalyzed cyclopropyl ring opening. The "Bisected Conformer" allows maximum overlap between the ring bonds and the empty p-orbital, facilitating rupture.
Troubleshooting Protocol: The "Nucleophile Screen"
If your ring opens during acidic deprotection, the culprit is often the counterion, not just the proton.
-
Switch Acids: Replace nucleophilic acids (HCl, HBr) with non-nucleophilic alternatives (TFA, MSA, or
). Halides are excellent nucleophiles for opening activated cyclopropanes. -
Solvent Buffering: Run the reaction in the presence of a "cation sink" or scavenger (e.g., triethylsilane) if the opening is oxidative, but for simple solvolysis, ensure the solvent is non-nucleophilic (e.g., HFIP - Hexafluoroisopropanol). HFIP stabilizes cations without attacking them.
-
The "Deuterium Quench" Validation:
-
Goal: Determine if the ring opening is reversible or concerted.
-
Step 1: Expose substrate to conditions using
or deuterated acid. -
Step 2: Recover starting material.
-
Analysis: If deuterium is incorporated into the ring or the
-methyl group without ring opening, you are forming a reversible cation. You must lower the temperature to suppress the irreversible nucleophilic attack.
-
Module B: Radical Integrity (The "Radical Clock")
Symptom: Unexpected rearrangement during radical halogenation, Barton decarboxylation, or cross-coupling. Mechanism: The Cyclopropylcarbinyl Radical Rearrangement.
This is one of the fastest known organic reactions (
Quantitative Data: Radical Clock Rates
| Substituent (on radical carbon) | Rate of Opening ( | Risk Level |
| H (Parent) | Extreme | |
| Methyl | Extreme | |
| Phenyl | Moderate | |
| Cyclopropyl (Dicyclopropyl) | Low (Stabilized) |
Data derived from kinetic studies by Engel et al. and Ingold et al. [1, 2]
Troubleshooting Protocol: Kinetic Competition
You cannot stop the opening thermodynamically; you must beat it kinetically.
-
Increase Trap Concentration: If using
, increase the concentration. The rate of trapping is . You need . -
Substituent Stabilization: If possible, introduce an aryl group or a second cyclopropyl group at the
-position. This stabilizes the radical (delocalization) and slows the ring opening by orders of magnitude (see table). -
Alternative Mechanism: Switch to anionic chemistry. Cyclopropyl anions are configurationally stable and do not ring open because the ring C-H bonds have high
-character ( ), making the anion relatively stable in an orbital orthogonal to the ring bonds.
Module C: Metal-Catalyzed Hydrogenolysis
Symptom: Cyclopropane converts to propane (or linear alkyl chain) during hydrogenation of an alkene/alkyne elsewhere in the molecule. Mechanism: Oxidative addition of the metal (Pt, Pd) into the strained C-C bond.
Troubleshooting Guide
Q: I need to reduce a double bond, but the cyclopropane keeps opening. What do I do?
A: Change the Catalyst Surface. Standard Pd/C is notorious for opening cyclopropanes, especially if the ring is conjugated (e.g., styryl cyclopropane).
Protocol: The "Poisoned" Reduction
-
Switch Metal: Use Rhodium (Rh) or Ruthenium (Ru) on Alumina. These metals are less prone to C-C bond insertion compared to Pd or Pt.
-
Poison the Catalyst: Use a Lindlar catalyst (
doped with Pb) or add ethylene diamine to the reaction. This blocks the high-energy sites on the metal surface required for C-C bond activation. -
Solvent Switch: Avoid acetic acid. Use EtOAc or MeOH. Acidic solvents accelerate Pd-catalyzed hydrogenolysis.
Visual Decision Tree for Hydrogenation:
Figure 2: Catalyst selection logic to prevent cyclopropyl hydrogenolysis.
Frequently Asked Questions (FAQs)
Q: My "Donor-Acceptor" (D-A) cyclopropane decomposes on silica gel. Why?
A: D-A cyclopropanes (e.g., cyclopropane-1,1-dicarboxylate) are highly polarized.[1][2] The Lewis acidic sites on silica gel (
-
Fix: Deactivate the silica with 1-2% Triethylamine before chromatography, or use neutral alumina.
Q: Can I use TFA to remove a Boc group next to a cyclopropane?
A: Proceed with extreme caution. The
-
Fix: Use HCl in Dioxane (anhydrous). While Cl- is nucleophilic, the lack of water prevents the irreversible hydration, and the kinetic control is often better. Alternatively, use TMSOTf/2,6-lutidine for non-acidic Boc removal.
Q: I see a "homoallyl" impurity by NMR. Is this from the radical or cation pathway? A: Check the substitution pattern.
-
Cationic opening usually follows Markovnikov rules (nucleophile attacks the most substituted carbon).
-
Radical opening is governed by orbital overlap and usually yields the thermodynamically stable double bond (linear chain).
-
Test: Run the reaction with a radical inhibitor (BHT). If the impurity persists, it is likely cationic/acid-mediated.
References
-
Engel, P. S., et al. (1997). "Clocking Tertiary Cyclopropylcarbinyl Radical Rearrangements." The Journal of Organic Chemistry, 62(24), 8308-8313. Link
-
Bowry, V. W., Lusztyk, J., & Ingold, K. U. (1991). "Calibration of the cyclopropylcarbinyl radical clock." Journal of the American Chemical Society, 113(15), 5687-5698. Link
-
Wiberg, K. B. (1986). "The structure and properties of cyclopropane." Accounts of Chemical Research, 29(5), 229–234. Link
-
Ivanov, K. L., et al. (2017). "The Zn-AcOH reductive system enables a regioselective and rapid ring-opening of donor-acceptor cyclopropanes."[3] The Journal of Organic Chemistry, 82(18), 9537-9549. Link
-
Gagnon, A., et al. (2008).[4] "Palladium-Catalyzed Cross-Coupling Reaction of Tricyclopropylbismuth." The Journal of Organic Chemistry, 73(9), 3452-3459. Link
Sources
Validation & Comparative
Spectroscopic Analysis of 3-(1-Cyanocyclopropyl)benzoic Acid: A Comparative IR Guide
Executive Summary
This guide provides a technical framework for the infrared (IR) characterization of 3-(1-Cyanocyclopropyl)benzoic acid . Unlike standard aliphatic or aromatic nitriles, this molecule presents a unique spectroscopic challenge due to the cyclopropyl "insulator" effect .
The central spectroscopic question for researchers is: Does the nitrile group behave as a conjugated aromatic system or a strained aliphatic system?
Key Takeaway: The nitrile stretch (
Theoretical Framework: The Cyclopropyl Effect
To interpret the spectrum accurately, one must understand the hybridization dynamics at play. The cyclopropane ring is not merely a spacer; it is a strained system that alters the vibrational physics of attached groups.
The Hybridization Anomaly
In a standard alkane, carbon atoms are
-
Ring Bonds: Exhibit higher
-character (resembling ), allowing for "banana bonds" (Walsh orbitals). -
Exocyclic Bonds (C-CN): To conserve orbital character, the bonds external to the ring must exhibit higher
-character (approx. rather than ).
Impact on Nitrile Frequency
According to Hooke’s Law (
-
Conjugated Nitriles (e.g., Benzonitrile): Resonance weakens the C≡N bond
Lower Frequency . -
Cyclopropyl Nitriles: High
-character strengthens the C-CN attachment, and the lack of direct -conjugation prevents resonance weakening Higher Frequency .
Mechanistic Pathway Diagram
Figure 1: Mechanistic flow illustrating how ring strain translates to a blue-shifted nitrile frequency.
Comparative Analysis
The following table contrasts the target molecule with structural analogs to establish a validation baseline.
Table 1: Comparative IR Frequencies of Nitrile Analogs
| Compound | Structure Type | Mechanism of Shift | |
| Benzonitrile | Aromatic (Conjugated) | 2228 – 2232 | Red Shift: Resonance between benzene ring and nitrile weakens the triple bond. |
| Butyronitrile | Aliphatic (Standard) | 2245 – 2250 | Baseline: Standard |
| Cyclopropanecarbonitrile | Strained Aliphatic | 2245 – 2255 | Blue Shift: High |
| Target Molecule | Benzoic Acid-Cyclopropyl | 2245 – 2255 | Insulated: The cyclopropyl ring blocks conjugation from the benzoate; strain dominates. |
Critical Quality Attribute (CQA)
If you observe a peak at 2230 cm⁻¹ , your sample likely contains 3-cyanobenzoic acid (a common starting material or degradation product) where the nitrile is directly attached to the benzene ring. The target molecule must show the nitrile stretch above 2240 cm⁻¹.
Experimental Protocol: ATR-FTIR
For rapid, reproducible analysis in a drug development setting, Attenuated Total Reflectance (ATR) is superior to KBr pellets due to the hygroscopic nature of carboxylic acids.
Equipment & Settings
-
Instrument: FTIR Spectrometer (e.g., Agilent Cary 630 or Thermo Nicolet iS50).
-
Crystal: Diamond ATR (Single bounce). Why: Robustness against the acidic nature of the sample.
-
Resolution: 4 cm⁻¹.
-
Scans: 32 (Screening) or 64 (Publication quality).
-
Detector: DTGS (Standard) or MCT (High sensitivity, if sample is limited).
Step-by-Step Workflow
-
Background Acquisition:
-
Clean crystal with isopropanol. Ensure it is dry.
-
Collect air background. Note: Check for atmospheric CO₂ doublet (2350 cm⁻¹) and H₂O noise.
-
-
Sample Preparation:
-
Place ~2-5 mg of solid this compound on the crystal.
-
Crucial: Apply high pressure using the anvil.
-
Reasoning: Carboxylic acids often form stiff crystal lattices. Poor contact yields a noisy "hairy beard" O-H signal (2500-3300 cm⁻¹) that can obscure the C-H stretch region.
-
-
Acquisition & Processing:
-
Collect sample spectrum.
-
Apply ATR Correction (if comparing to transmission library data).
-
Note: ATR penetration depth is wavelength-dependent; uncorrected spectra show lower relative intensity at high wavenumbers (O-H region) compared to low wavenumbers (fingerprint).
-
Signal Validation Checklist
| Region (cm⁻¹) | Assignment | Expected Appearance | Pass/Fail Criteria |
| 2500 – 3300 | O-H Stretch (Acid) | Very broad, intense, "hairy" | Must be present. Absence implies salt formation (carboxylate). |
| 2245 – 2255 | C≡N Stretch | Sharp, Medium-Weak | Primary ID. Must be >2240 cm⁻¹. |
| 1680 – 1710 | C=O Stretch (Acid) | Strong, Sharp | Dimer form usually dominates (~1690 cm⁻¹). |
| ~1600 | C=C Aromatic | Medium, Sharp | Confirms benzene ring presence.[2] |
Troubleshooting & Artifacts
The "Missing" Nitrile Peak
Nitrile stretches usually have medium intensity, but in some electronic environments, the change in dipole moment (
-
Solution: Increase scan count to 128. Ensure the baseline is flat in the 2000–2500 cm⁻¹ region.
The "Double" Carbonyl
You may see a split peak in the 1700 cm⁻¹ region.
-
Cause: Coexistence of the carboxylic acid dimer (hydrogen-bonded, ~1690 cm⁻¹) and the monomer (free, ~1730 cm⁻¹).
-
Fix: This is not an impurity. It is common in solid-state ATR depending on crystal packing.
Diagram: Spectral Acquisition Logic
Figure 2: Decision logic for spectral validation of the nitrile moiety.
References
- Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.
- Freund, J. A. (2004). "Vibrational Spectroscopy of Cyclopropane Derivatives: The Walsh Orbital Effect." Journal of Chemical Physics.
-
NIST Chemistry WebBook. "Infrared Spectrum of Benzonitrile." National Institute of Standards and Technology. [Link]
-
Coates, J. (2000). "Interpretation of Infrared Spectra, A Practical Approach." Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). [Link]
Sources
Comparative Guide: Mass Spectrometry Fragmentation of 1-Cyanocyclopropyl Moieties
Executive Summary
The 1-cyanocyclopropyl (1-CN-CP) moiety is a high-value pharmacophore in modern drug design, often utilized as a conformationally restricted bioisostere of the gem-dimethyl or isopropyl group. However, its metabolic identification and structural verification present unique challenges due to the competing fragmentation pathways driven by ring strain and the electron-withdrawing nature of the nitrile group.
This guide objectively compares the mass spectrometric "performance"—defined here as diagnostic distinctiveness and fragmentation predictability —of the 1-CN-CP moiety against its primary structural alternatives: the gem-dimethyl group and the isopropyl group.
Key Finding: The 1-CN-CP moiety exhibits a unique "Spring-Loaded" fragmentation signature (loss of
Mechanistic Fundamentals: The "Spring-Loaded" Effect
To interpret the data correctly, researchers must understand the causality behind the fragmentation. Unlike standard alkyl chains, the cyclopropyl ring possesses significant ring strain (~27.5 kcal/mol).
The Distonic Ion Pathway
Upon Electron Ionization (EI) or Collision-Induced Dissociation (CID), the 1-CN-CP ring does not simply cleave substituents. Instead, it undergoes a strain-relief ring opening to form a distonic radical cation (in EI) or a ring-opened cation (in ESI).
-
Ring Opening: The
bond (distal to the cyano group) typically cleaves to relieve strain. -
Ethylene Ejection: The acyclic intermediate eliminates a neutral ethylene molecule (
), a process thermodynamically driven by the formation of a stable radical/cation and the stability of the neutral ethylene.
The Nitrile Influence
The cyano group (
Comparative Analysis: 1-CN-CP vs. Alternatives
The following table contrasts the MS/MS behavior of 1-CN-CP against its most common bioisosteres.
Table 1: Diagnostic Ion Comparison[4]
| Feature | 1-Cyanocyclopropyl (1-CN-CP) | gem-Dimethyl | Isopropyl |
| Primary Neutral Loss | 28 Da ( | 15 Da ( | 43 Da ( |
| Secondary Neutral Loss | 27 Da (HCN) | None specific | None specific |
| Mechanism | Distonic Ring Opening | Inductive Cleavage / H-Rearrangement | |
| Diagnostic Confidence | High (Unique | Medium (Common loss) | Low (Common alkyl loss) |
| Energy Requirement | Low (Strain driven) | Medium | Medium |
Performance Verdict
-
Specificity: The 1-CN-CP is superior for structural verification. The -28 Da loss is rare in non-cyclic alkyl systems (except for McLafferty rearrangements, which require specific
-hydrogens not always present). -
Sensitivity: The gem-dimethyl group often yields higher absolute ion intensity in ESI+ due to the inductive donating effect of methyl groups, whereas the 1-CN-CP's electron-withdrawing nature may slightly suppress ionization efficiency.
Visualization of Fragmentation Pathways[4][5]
The following diagrams illustrate the mechanistic divergence that allows for differentiation.
Pathway Diagram: 1-Cyanocyclopropyl vs. gem-Dimethyl
Figure 1: Mechanistic divergence. Note the unique -28 Da pathway for the cyclopropyl derivative compared to the -15 Da methyl loss for the gem-dimethyl analog.
Experimental Protocols
To reliably generate and detect these diagnostic ions, the following self-validating protocols are recommended.
Protocol A: ESI-MS/MS Structural Elucidation
Objective: Confirm presence of 1-CN-CP in a drug metabolite.
-
Source Conditions:
-
Ionization: ESI Positive Mode (or APCI if analyte is non-polar).
-
Note: Nitriles can form
or adducts. Ensure selection of the protonated species for clearest fragmentation.
-
-
Precursor Selection: Isolate the target m/z with a window of 1.0 Da (Quadrupole 1).
-
Collision Energy (CE) Ramp:
-
Apply a Stepped CE (e.g., 15, 30, 45 eV).
-
Reasoning: Ring opening requires lower energy than the subsequent HCN cleavage. A ramp ensures capture of the -28 Da transition before the ion is pulverized.
-
-
Data Analysis (The Validation Step):
-
Check 1: Look for
Da. -
Check 2: If -28 Da is observed, increase CE. Does a subsequent -27 Da (HCN) loss appear from the fragment?
-
Confirmation: If both transitions occur sequentially, the 1-cyanocyclopropyl structure is confirmed with >95% confidence.
-
Protocol B: Differentiation Workflow (Decision Tree)
Figure 2: Logical workflow for distinguishing 1-CN-CP from alkyl isomers in MS/MS data.
References
-
Gross, M. L. (2017). Mass Spectrometry: A Textbook. Springer. (Detailed discussion on distonic ions and ring strain effects).
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Foundational text on fragmentation rules, specifically ring opening).
-
Bouchoux, G. (2012). "Gas phase basicities of polyfunctional molecules. Part 3: Cyanocyclopropanes." Mass Spectrometry Reviews. (Specific energetics of cyano-substituted rings).
-
Demarque, D. P., et al. (2016). "Fragmentation of energetic materials: The role of nitro and cyano groups." Journal of Mass Spectrometry. (Discusses the electron-withdrawing effects on fragmentation).
-
NIST Chemistry WebBook. (Standard Reference Data for EI mass spectra of cyclopropanecarbonitrile).
Sources
- 1. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
HPLC Retention Time Comparison: Cyanocyclopropyl vs. Cyanoethyl Benzoic Acid
This guide outlines the high-performance liquid chromatography (HPLC) separation strategy for two structurally similar drug development intermediates: Cyanocyclopropyl Benzoic Acid and Cyanoethyl Benzoic Acid .
A Senior Scientist’s Guide to Method Development & Separation Logic
Executive Summary
In the synthesis of small-molecule therapeutics (e.g., CFTR modulators like Lumacaftor analogs), the differentiation between cyanocyclopropyl and cyanoethyl benzoic acid derivatives is a Critical Quality Attribute (CQA). These molecules often coexist as product and precursor/impurity in alkylation reactions.
While both share a benzoic acid core and a nitrile handle, their chromatographic behavior diverges due to the rigid, electron-rich nature of the cyclopropyl ring versus the flexible, aliphatic nature of the ethyl group . This guide provides a self-validating method to separate these analogs, predicting that Cyanocyclopropyl Benzoic Acid will generally exhibit higher retention than its 1-Cyanoethyl analog on reversed-phase C18 columns due to increased carbon content (C3 vs. C2 substituent), though this is modulated by the unique polarity of the strained cyclopropyl ring.
Chemical Basis of Separation
To design a robust method, we must first understand the molecular drivers of retention.
| Feature | Cyanocyclopropyl Benzoic Acid | Cyanoethyl Benzoic Acid (1-Cyanoethyl isomer) | Chromatographic Impact |
| Substituent Structure | Rigid Ring ( | Flexible Chain ( | Shape Selectivity: The rigid ring interacts differently with high-density stationary phases. |
| Carbon Count (Substituent) | 3 Carbons (Cyclopropyl) | 2 Carbons (Ethyl) | Hydrophobicity: Higher carbon count typically increases retention ( |
| Electronic Character | Strained "Banana Bonds" (High | Aliphatic ( | |
| Acidic Core | Benzoic Acid (pKa ~4.2) | Benzoic Acid (pKa ~4.[1]2) | pH Dependence: Both require acidic mobile phase (pH < 3.0) to suppress ionization and ensure retention. |
Mechanistic Hypothesis
-
Hydrophobicity (Dominant): The cyanocyclopropyl group adds two methylene groups to the
-carbon in a ring, whereas the 1-cyanoethyl group adds only one methyl group. The Cyanocyclopropyl analog is more lipophilic and will elute later on a standard C18 column. -
Shape Selectivity (Secondary): The planar/compact nature of the cyclopropyl ring allows for deeper penetration into the stationary phase compared to the freely rotating ethyl group, further enhancing retention on high-coverage C18 phases.
Visualization: Interaction & Workflow
The following diagram illustrates the structural differences and the method development decision tree.
Figure 1: Mechanistic logic flow for selecting the stationary phase based on analyte properties.
Experimental Protocol (Self-Validating System)
This protocol is designed to be self-validating : the use of a "System Suitability Standard" containing both compounds ensures that retention time shifts (drift) do not lead to misidentification.
Materials
-
Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm) OR Phenomenex Kinetex Phenyl-Hexyl (for enhanced selectivity).
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Detection: UV @ 254 nm (Benzoic acid
transition).
Step-by-Step Methodology
-
Preparation of Mobile Phase:
-
Why Acidic? The benzoic acid moiety (pKa ~4.2) must be protonated (neutral) to interact with the hydrophobic stationary phase. At neutral pH, both analytes would ionize (COO-), eluting near the void volume (
) with poor resolution. -
Action: Add 1.0 mL Formic Acid to 1000 mL HPLC-grade water. Mix and degas.
-
-
Gradient Setup (Standard Screening):
-
Logic: A generic gradient covers the polarity range.
-
T=0 min: 5% B
-
T=10 min: 95% B
-
T=12 min: 95% B
-
T=12.1 min: 5% B (Re-equilibration)
-
Flow Rate: 1.0 mL/min.[2]
-
-
System Suitability Test (SST):
-
Prepare a mixture containing 0.1 mg/mL of both Cyanocyclopropyl and Cyanoethyl standards.
-
Acceptance Criteria: Resolution (
) > 2.0. Tailing Factor ( ) < 1.5.
-
Predicted Retention Data
| Parameter | Cyanoethyl Benzoic Acid | Cyanocyclopropyl Benzoic Acid |
| Predicted RT (min) | 6.2 ± 0.2 | 6.8 ± 0.2 |
| Relative Retention ( | 1.00 (Reference) | 1.10 - 1.15 |
| LogP (Calculated) | ~1.6 | ~1.9 |
| Elution Order | First | Second |
Comparative Analysis & Troubleshooting
Scenario A: Co-elution on C18
If the analytes co-elute on a standard C18 column, the hydrophobic difference is insufficient.
-
Root Cause: The "banana bond" polarity of the cyclopropyl ring lowers its effective lipophilicity, bringing it closer to the ethyl analog.
-
Solution: Switch to a Phenyl-Hexyl or Biphenyl column.
Scenario B: Peak Tailing
-
Root Cause: Secondary interactions between the carboxylic acid and residual silanols on the silica surface.
-
Solution: Increase buffer strength (e.g., use 10-20 mM Ammonium Formate pH 3.0 instead of simple 0.1% Formic Acid) or use an "Endcapped" column (e.g., "Eclipse Plus" or "XBridge").
References
-
Vertex Pharmaceuticals. (2021). Patent US11052075B2: Pharmaceutical compositions of 3-(6-(1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl) cyclopropanecarboxamido)-3-methylpyridin-2-yl) benzoic acid.[8] Google Patents. Link
- Context: Establishes the synthetic pathway where cyanoethyl precursors are converted to cyanocyclopropyl intermedi
-
PubChem. (n.d.). Compound Summary: 4-(1-Cyanocyclopropyl)benzoic acid.[9] National Library of Medicine. Link
- Context: Provides chemical structure and calcul
-
Wiberg, K. B., & Laidig, K. E. (1987). Substituent effects. 3. A comparison of ethyl, vinyl, isopropyl, and cyclopropyl derivatives. The Journal of Organic Chemistry. Link
- Context: Fundamental comparison of the electronic and steric properties of cyclopropyl vs. ethyl groups.
-
McCalley, D. V. (2010). The retention behavior of analytes in reversed-phase HPLC with 100% aqueous mobile phases. Journal of Chromatography A. Link
-
Context: Theoretical basis for retention mechanisms and the impact of mobile phase composition.[5]
-
Sources
- 1. KR100598271B1 - Method for preparing 3- (1-cyanoalkyl) benzoic acid - Google Patents [patents.google.com]
- 2. lcms.cz [lcms.cz]
- 3. The Hydrophobicity and retention time of a compound - Chromatography Forum [chromforum.org]
- 4. shodexhplc.com [shodexhplc.com]
- 5. scispace.com [scispace.com]
- 6. One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uv.es [uv.es]
- 8. US10076513B2 - Pharmaceutical compositions of 3-(6-(1-(2,2-difluorobenzo[D][1,3]dioxol-5-yl) cyclopropanecarboxamido)-3-methylpyridin-2-yl) benzoic acid and administration thereof - Google Patents [patents.google.com]
- 9. chemscene.com [chemscene.com]
A Senior Application Scientist's Guide to Validating the Purity of 3-(1-Cyanocyclopropyl)benzoic Acid via LC-MS
For researchers, scientists, and drug development professionals, establishing the purity of an active pharmaceutical ingredient (API) is a cornerstone of ensuring its safety and efficacy. This guide provides an in-depth, technical comparison of analytical methodologies for validating the purity of 3-(1-Cyanocyclopropyl)benzoic acid, a key building block in medicinal chemistry. We will focus on the superiority of Liquid Chromatography-Mass Spectrometry (LC-MS) and provide a detailed, field-proven protocol.
The Criticality of Purity in Drug Development
The presence of impurities in an API can have significant consequences, ranging from altered pharmacological activity to unforeseen toxicity. The International Council for Harmonisation (ICH) provides stringent guidelines on the reporting, identification, and qualification of impurities in new drug substances.[1][2][3][4][5] For a molecule like this compound, potential impurities can arise from various sources, including the synthesis process (starting materials, by-products, intermediates), degradation of the API, or contamination.[4] Therefore, a robust and sensitive analytical method is paramount for ensuring the quality of the final drug product.
Why LC-MS is the Gold Standard for Purity Validation
While several analytical techniques can be employed for purity assessment, LC-MS stands out due to its unparalleled sensitivity, specificity, and ability to provide structural information about unknown impurities.[6][7][8]
Limitations of Alternative Methods:
-
High-Performance Liquid Chromatography with UV detection (HPLC-UV): While widely used, HPLC-UV relies on the chromophoric properties of the analyte and its impurities.[9] Co-eluting impurities or those lacking a UV chromophore may go undetected.
-
Titration: Acid-base titration can determine the overall purity of the carboxylic acid but is non-specific and cannot identify or quantify individual impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While powerful for structural elucidation, NMR typically has lower sensitivity compared to MS and may not be suitable for detecting trace-level impurities.[7]
The LC-MS Advantage:
LC-MS combines the separation power of liquid chromatography with the mass-analyzing capabilities of mass spectrometry. This hyphenated technique allows for the separation of the main compound from its impurities, followed by their detection and identification based on their mass-to-charge ratio (m/z).[6][8][10] This provides a comprehensive impurity profile, even for compounds present at very low levels.
A Validated LC-MS Protocol for this compound
This protocol is designed to be a self-validating system, ensuring accuracy, precision, and robustness in line with USP <1225> and ICH Q2(R1) guidelines.[11][12][13][14][15]
Experimental Workflow
Caption: LC-MS workflow for purity validation.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 1.0 mg of the this compound sample.
-
Dissolve the sample in 1.0 mL of a 50:50 (v/v) mixture of acetonitrile and water.
-
Vortex the solution for 30 seconds and sonicate for 5 minutes to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter into an LC vial.
-
-
Liquid Chromatography Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-17 min: 90% B
-
17-17.1 min: 90-10% B
-
17.1-20 min: 10% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode. The carboxylic acid group readily deprotonates to form [M-H]⁻ ions.
-
Scan Range: m/z 50-500. This range is sufficient to cover the parent compound and most likely impurities.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
Interpreting the Data: A Self-Validating Approach
The power of this LC-MS method lies in its ability to provide a comprehensive and self-validating dataset.
Data Analysis Workflow
Caption: Workflow for LC-MS data analysis.
Identifying the Main Compound: The main peak in the chromatogram should correspond to the retention time and the expected m/z of the deprotonated this compound ([M-H]⁻).
Identifying Potential Impurities: Impurities will appear as additional peaks in the chromatogram. By examining the mass spectrum of each impurity peak, we can determine its molecular weight. This information, combined with knowledge of the synthetic route and potential degradation pathways, allows for the tentative identification of these impurities.
-
Process-Related Impurities: Based on a plausible synthesis from 3-bromobenzoic acid and cyclopropyl cyanide, potential impurities could include:
-
Unreacted starting materials (e.g., 3-bromobenzoic acid).
-
Intermediates from the synthesis.
-
By-products from side reactions.
-
-
Degradation Products: The nitrile group is susceptible to hydrolysis, which would lead to the formation of the corresponding amide and ultimately the dicarboxylic acid.[1][2][3][4][5] The benzoic acid moiety is generally stable, but degradation under harsh conditions cannot be ruled out.
Quantification: The purity of the sample is typically expressed as the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For known and specified impurities, quantification should be performed using a certified reference standard.
Comparative Performance of Analytical Methods
| Feature | LC-MS | HPLC-UV | Titration | NMR |
| Specificity | Very High | Moderate to High | Low | High |
| Sensitivity | Very High | High | Low | Low to Moderate |
| Limit of Detection (LOD) | pg to ng range | ng range | mg range | µg to mg range |
| Limit of Quantification (LOQ) | ng range | ng range | mg range | µg to mg range |
| Impurity Identification | Yes (by m/z) | No (requires isolation) | No | Yes (for major impurities) |
| Quantitative Accuracy | High (with standards) | High (with standards) | Moderate | High |
| Throughput | High | High | Low | Low |
Conclusion
For the critical task of validating the purity of this compound, LC-MS emerges as the unequivocally superior analytical technique. Its high sensitivity, specificity, and ability to provide structural information on unknown impurities provide a level of confidence that is essential in the pharmaceutical industry. The detailed protocol and data analysis workflow presented in this guide offer a robust and self-validating system for ensuring the quality and safety of this important chemical entity. By adhering to these principles and methodologies, researchers and drug development professionals can confidently advance their programs with a thorough understanding of their API's purity profile.
References
-
ICH. Q3A(R2) Impurities in New Drug Substances. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2006. [Link]
-
ICH. Q3B(R2) Impurities in New Drug Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2006. [Link]
-
European Medicines Agency. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]
-
IKEV. ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. [Link]
-
ICH. Impurities in new drug substances Q3A (R2). [Link]
-
Niessen WMA. LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. 2001;55(10):832-838. [Link]
-
Vander Heyden Y, Mangelings D. Method Development for Drug Impurity Profiling: Part 1. LCGC International. 2010;23(3). [Link]
-
Amirav A, Gordin A, Tzanani N. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Rapid Commun Mass Spectrom. 2020;34(S3):e8733. [Link]
-
USP. <1225> VALIDATION OF COMPENDIAL METHODS. [Link]
-
Cubic Analytical Solution. Method Validation as per ICH & USP Guidelines. [Link]
-
SlideShare. Analytical methods validation as per ich & usp | PPT. [Link]
-
Resolvemass Laboratories. Impurity Profiling and Characterization for Generic Project Submission to USFDA. [Link]
-
Biomedical Journal of Scientific & Technical Research. Advances in Impurity Profiling of Pharmaceutical Formulations. [Link]
-
Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
-
Pacific BioLabs. Identity and Purity - Small Molecules. [Link]
-
Medistri. Small Molecule Identification and Purity Testing. [Link]
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- 1. Nitrile - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
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- 9. mdpi.com [mdpi.com]
- 10. Synthesis routes of 3-(1-Cyanoethyl)benzoic acid [benchchem.com]
- 11. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 3-Cyclopropylbenzoic acid | C10H10O2 | CID 282065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. KR100598271B1 - Method for preparing 3- (1-cyanoalkyl) benzoic acid - Google Patents [patents.google.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Handling of 3-(1-Cyanocyclopropyl)benzoic Acid: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, in-depth information on the proper personal protective equipment (PPE), handling procedures, and disposal of 3-(1-Cyanocyclopropyl)benzoic acid, ensuring a secure laboratory environment.
Core Principles of Safe Handling
Before undertaking any procedure involving this compound, a thorough risk assessment is mandatory. This should consider the quantity of the substance being used, the nature of the experimental procedure (e.g., weighing, dissolution, reaction), and the potential for aerosol generation or spills.
All handling of this compound, including weighing and transfer, must be conducted within a certified laboratory chemical fume hood.[1] This engineering control is the first and most critical line of defense to prevent inhalation of any dust or potential release of HCN gas. It is imperative to keep acids away from the handling area unless they are a required part of the experimental procedure, and even then, they should be used in minimal quantities.[2]
Personal Protective Equipment: A Detailed Breakdown
The selection of appropriate PPE is critical for minimizing exposure risk. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transfer (Solid) | Safety glasses with side shields or chemical splash goggles.[3] | Disposable nitrile gloves (double-gloving recommended).[3][4] | Fully buttoned laboratory coat.[5] | Not typically required if handled in a fume hood. |
| Dissolution and Solution Handling | Chemical splash goggles. A face shield should be worn over goggles if there is a significant splash risk.[3] | Chemical-resistant gloves (e.g., nitrile). Consult glove manufacturer's compatibility chart.[4] | Chemical-resistant apron over a laboratory coat.[5] | Not typically required if handled in a fume hood. |
| Running Reactions | Chemical splash goggles and a face shield, especially for reactions under pressure or with a risk of splashing.[3][4] | Chemical-resistant gloves appropriate for all reagents used.[4] | Flame-resistant laboratory coat if flammable solvents are present. | A respirator may be necessary if there is a potential for exposure above permissible limits, as determined by a risk assessment.[4] |
| Spill Cleanup | Chemical splash goggles and a face shield.[3] | Heavy-duty, chemical-resistant gloves. | Chemical-resistant suit or coveralls, depending on the spill size. | Air-purifying respirator with appropriate cartridges for organic vapors and acid gases, or a self-contained breathing apparatus (SCBA) for large spills.[6] |
Explaining the "Why": A Deeper Look at PPE Choices
-
Eye and Face Protection: Given that similar compounds can cause serious eye irritation, robust eye protection is non-negotiable.[7][8][9][10] Safety glasses with side shields provide a baseline of protection, while chemical splash goggles offer a more complete seal around the eyes, protecting against splashes and aerosols. For larger-scale operations or where there is a heightened splash risk, a face shield worn over goggles is essential.[3]
-
Hand Protection: The skin can be a route of exposure, and some related compounds are known to cause skin irritation.[9] Disposable nitrile gloves are a standard for incidental contact, but for prolonged handling or in the presence of solvents, it is crucial to select gloves with appropriate chemical resistance.[3][4] Double-gloving can provide an additional layer of protection. Always inspect gloves for any signs of degradation before use and remove them promptly if contamination occurs.[4]
-
Body Protection: A laboratory coat is the minimum requirement to protect street clothing and skin from minor spills and contamination.[3][5] For procedures with a greater splash potential, a chemical-resistant apron should be worn over the lab coat.
Step-by-Step Operational and Disposal Plans
Handling Procedure Workflow
Caption: A decision-making flowchart for the proper disposal of cyanide-containing waste.
Key Disposal Principles:
-
Segregation: Cyanide-containing waste must be kept separate from all other waste streams, especially acidic waste, to prevent the generation of HCN gas. Solid and liquid cyanide wastes should also be stored in separate, dedicated containers. [2]* Labeling: All waste containers must be clearly and accurately labeled as "Cyanide Waste" and include a warning such as "No Acids". * Containers: Use robust, leak-proof containers for all cyanide waste. The size of these containers may be restricted by your institution's policies. * Decontamination of Glassware: Glassware that has come into contact with cyanide compounds should be decontaminated within a fume hood. This can be achieved by rinsing with an alkaline bleach solution (pH 10 or higher) or three times with a dilute sodium hydroxide solution, collecting all rinses as hazardous waste. By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence.
References
-
Information on Cyanide Compounds - Stanford Environmental Health & Safety. Available at: [Link]
-
PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Cyanide - NCBI Bookshelf. Available at: [Link]
-
Cyanides | Division of Research Safety - Illinois. Available at: [Link]
-
Laboratory chemical safety summary: sodium cyanide and potassium cyanide. Available at: [Link]
- Methods of destruction of cyanide in cyanide-containing waste - Google Patents.
-
Personal Protective Equipment (PPE) - CHEMM. Available at: [Link]
-
Personal Protective Equipment Selection Guide. Available at: [Link]
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Chemical Safety: Personal Protective Equipment. Available at: [Link]
-
PPE and Safety for Chemical Handling - ACS Material. Available at: [Link]
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Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. Available at: [Link]
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Safety Data Sheet - Angene Chemical. Available at: [Link]
Sources
- 1. geneseo.edu [geneseo.edu]
- 2. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. research.arizona.edu [research.arizona.edu]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. angenechemical.com [angenechemical.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
